Pyrimidine-4-carboximidamide dihydrochloride
Overview
Description
Pyrimidine-4-carboximidamide dihydrochloride is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. It is known for its unique chemical structure and properties, making it a valuable compound for scientific studies and applications.
Preparation Methods
The synthesis of Pyrimidine-4-carboximidamide dihydrochloride involves several chemical reactions and conditions. One common method includes the reaction of morpholine-4-carboximidamide hydrochloride with 2-methoxymalonate ester in the presence of methanolic sodium methoxide . This reaction produces dihydroxypyrimidine, which is then reacted with phosphorus oxychloride to give the dichloride, serving as the starting material for various analogs . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Pyrimidine-4-carboximidamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium methoxide, phosphorus oxychloride, and methanolic sodium methoxide . Major products formed from these reactions include dihydroxypyrimidine and its analogs, which are valuable intermediates for further chemical modifications .
Scientific Research Applications
Pyrimidine-4-carboximidamide dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit key enzymes and pathways involved in cancer cell proliferation . Additionally, it is used in the development of new drugs for treating neurological disorders, chronic pain, and diabetes mellitus . In industry, it is utilized in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Pyrimidine-4-carboximidamide dihydrochloride involves the inhibition of key enzymes and pathways. For example, it can inhibit kinase enzymes such as erbB2, raf, CDK, and Src, leading to cell cycle arrest and induction of apoptosis in cancer cells . It also affects mitochondrial membrane potential and increases reactive oxygen species, contributing to its anticancer activity .
Comparison with Similar Compounds
Pyrimidine-4-carboximidamide dihydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which also exhibit significant biological activities . this compound stands out due to its versatility and potential in various scientific research applications .
Properties
IUPAC Name |
pyrimidine-4-carboximidamide;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.2ClH/c6-5(7)4-1-2-8-3-9-4;;/h1-3H,(H3,6,7);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZWREDXQNXFSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=N)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989659-39-3 | |
Record name | pyrimidine-4-carboximidamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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